N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Overview
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a naphthalenecarboxamide.
Scientific Research Applications
Corrosion Inhibition
The benzothiazole derivatives, including N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide, have been studied for their corrosion inhibiting effect against steel in acidic solutions. Experimental studies have shown that these compounds offer high inhibition efficiencies by adsorbing onto surfaces through both physical and chemical means (Hu et al., 2016).
Synthesis and Reactivity
These benzothiazole derivatives have been involved in various synthetic procedures, demonstrating their versatility in chemical reactions. They have been used to create novel compounds through reactions like electrophilic substitution and have been crucial in synthesizing complex heterocycles (Aleksandrov & El’chaninov, 2017).
Antitumor Activity
A significant application of these compounds is in the field of cancer research. Some benzothiazole derivatives have shown promising results in inhibiting the in vitro growth of human tumor cells, indicating their potential as innovative anti-cancer agents (Ostapiuk et al., 2017).
Diuretic Activity
In pharmacology, these compounds have been explored for their diuretic activity, with certain derivatives demonstrating significant potential in this regard. Their efficacy in increasing urine production suggests a possible application in treating conditions related to fluid retention (Yar & Ansari, 2009).
properties
Product Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
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Molecular Formula |
C23H26ClN3OS |
Molecular Weight |
428 g/mol |
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
InChI |
InChI=1S/C23H26ClN3OS/c1-26(2)12-5-13-27(23-25-20-11-10-19(24)15-21(20)29-23)22(28)18-9-8-16-6-3-4-7-17(16)14-18/h8-11,14-15H,3-7,12-13H2,1-2H3 |
InChI Key |
QRLKDFRBQFZOLB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC4=C(CCCC4)C=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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